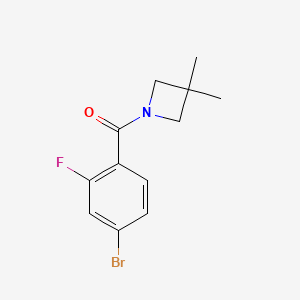
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13BrFNO . It is used for research purposes . The compound has a molecular weight of 286.14 .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” consists of a bromo-fluorophenyl group attached to a dimethylazetidinyl group via a methanone linkage .Physical And Chemical Properties Analysis
“(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” has a molecular weight of 286.14 . Other physical and chemical properties such as boiling point and solubility are not specified in the available data.Scientific Research Applications
Synthesis and Antioxidant Properties
Research by Çetinkaya et al. (2012) explored the synthesis and antioxidant properties of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including brominated derivatives, demonstrating their effective antioxidant power by analyzing radical scavenging activities. These compounds, owing to their potential antioxidant properties, present promising molecules for use in various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibitory Properties
A study by Balaydın et al. (2012) synthesized novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, and investigated their inhibition of human cytosolic carbonic anhydrase II. Some synthesized compounds exhibited effective inhibitory activity, suggesting potential for development as carbonic anhydrase inhibitors, which are valuable drug candidates for treating various conditions (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Selective O-Demethylation and Bromination
Çetinkaya et al. (2011) reported on the selective O-demethylation during the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of nine new bromophenol derivatives. This study highlights the chemical reactivity and potential for creating diverse derivatives with possible application in various fields of research (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
Fluorinated Benzophenones and Spectroscopic Properties
Woydziak et al. (2012) synthesized fluorinated benzophenones by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by oxidation, to yield hexafluorobenzophenone. This compound was then subjected to nucleophilic aromatic substitution reactions to yield fluorinated fluorophores, indicating the potential for enhancing photostability and spectroscopic properties of compounds (Woydziak, Fu, & Peterson, 2012).
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)9-4-3-8(13)5-10(9)14/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZJKCYGPBGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)
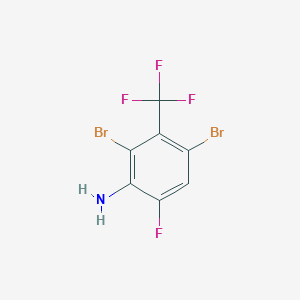
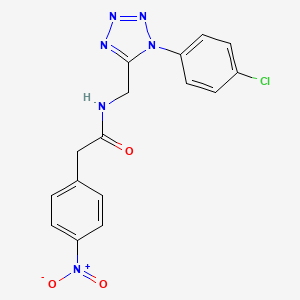
![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
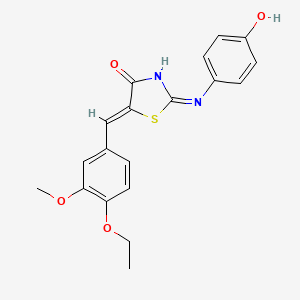
![2-(5-(tert-Butoxycarbonyl)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)acetic acid](/img/structure/B2858327.png)
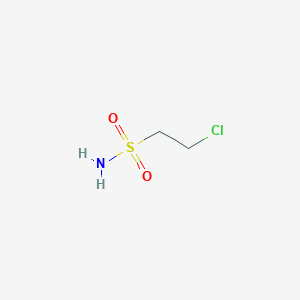
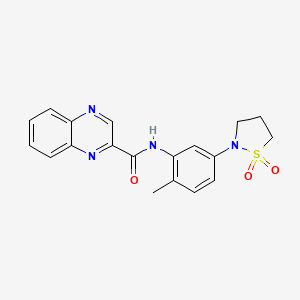
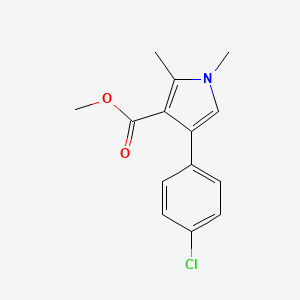
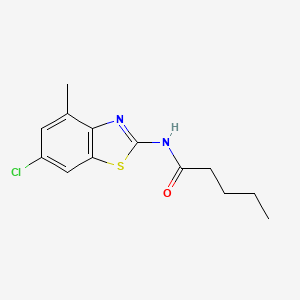
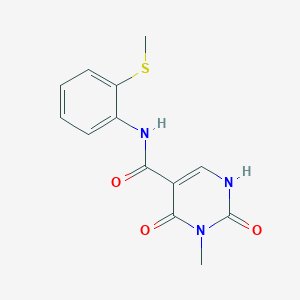
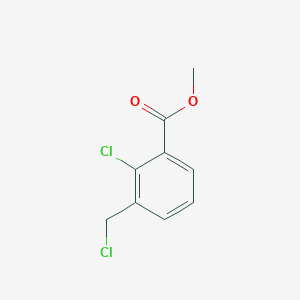
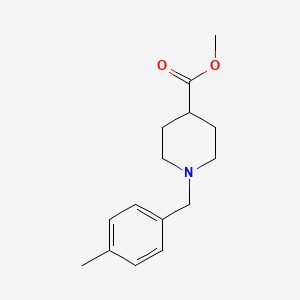
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2858340.png)